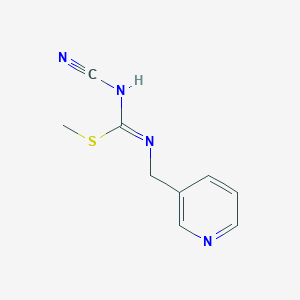
methyl N-cyano-N'-(pyridin-3-ylmethyl)carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea is a compound that belongs to the class of organic compounds known as isothioureas. These compounds are characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound has a pyridine ring, a cyano group, and a methyl group attached to the isothiourea moiety. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea typically involves the reaction of pyridine-3-carboxaldehyde with methyl isothiocyanate and a cyanide source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
On an industrial scale, the production of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the isothiourea moiety play crucial roles in these interactions, forming hydrogen bonds or covalent bonds with the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-pyrid-3-ylmethyl-N’-cyano-S-ethylisothiourea
- N-pyrid-3-ylmethyl-N’-cyano-S-propylisothiourea
- N-pyrid-3-ylmethyl-N’-cyano-S-butylisothiourea
Uniqueness
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to interact with biological targets, while the cyano and isothiourea groups contribute to its versatility in chemical reactions.
Propriétés
Formule moléculaire |
C9H10N4S |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
methyl N-cyano-N'-(pyridin-3-ylmethyl)carbamimidothioate |
InChI |
InChI=1S/C9H10N4S/c1-14-9(13-7-10)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
VCQFVMYUNDNYGZ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NCC1=CN=CC=C1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one](/img/structure/B8724725.png)




